Dibenz(b,f)azepine

Beschreibung

Contextualization within Dibenzazepine (B1670418) Chemistry and Heterocyclic Systems

Iminostilbene, chemically known as 5H-dibenzo[b,f]azepine, is a prominent member of the dibenzazepine class of organic compounds. hmdb.ca Its structure is characterized by a unique tricyclic system where two benzene (B151609) rings are fused to a central seven-membered azepine ring. hmdb.caebi.ac.ukwikipedia.org This arrangement classifies it as a mancude organic heterotricyclic parent compound. hmdb.caebi.ac.ukchemicalbook.comchemicalbook.com The azepine ring, an unsaturated seven-membered heterocycle containing a nitrogen atom, imparts distinct chemical properties to the molecule. hmdb.ca The dibenzazepine framework is a crucial structural motif found in numerous biologically active molecules. ebi.ac.ukwikipedia.org

Foundational Role as a Precursor in Pharmaceutical Synthesis

The primary significance of iminostilbene in the pharmaceutical industry lies in its role as a key intermediate and starting material for the synthesis of several major drugs. chemicalbook.comchemicalbook.com It is the direct chemical precursor to the widely used antiepileptic and neuropathic pain medication, carbamazepine (B1668303). glpbio.commedchemexpress.comselleckchem.comzhishangchemical.com The synthesis of carbamazepine from iminostilbene can be achieved through various methods, including reactions with urea, sodium cyanate (B1221674), or phosgene (B1210022) followed by amination. google.comchemicalbook.comrsc.org

Furthermore, iminostilbene is a crucial building block for other important pharmaceuticals, including:

Oxcarbazepine (B1677851) : Another antiepileptic drug. google.compatsnap.com

Imipramine : A tricyclic antidepressant. google.compatsnap.com The industrial-scale synthesis of these drugs relies heavily on the efficient production of high-purity iminostilbene, often starting from iminodibenzyl (B195756). beilstein-journals.orggoogle.comdissertationtopic.net

Emerging Relevance in Biological and Materials Sciences Research

Beyond its established role in pharmaceutical synthesis, iminostilbene is gaining attention for its intrinsic biological activities and its potential in materials science.

In biological research , studies have revealed that iminostilbene possesses antioxidative and anti-inflammatory properties. biosynth.comontosight.ai Recent research has highlighted its potential as a cardioprotective agent. It has been identified as an orally active inhibitor of Pyruvate (B1213749) Kinase M2 (PKM2) and Cyclooxygenase-2 (COX2), which are involved in inflammatory responses. medchemexpress.com By inhibiting these targets, iminostilbene can suppress macrophage-mediated inflammation, suggesting its promise in research concerning cardiovascular diseases like myocardial ischemia/reperfusion injury. medchemexpress.comnih.gov Some studies have also noted its neuroprotective properties. nih.gov

In materials science , iminostilbene's unique structure is being leveraged for various applications. It serves as an important synthetic raw material for:

Rhodium catalysts , which are used in applications such as automotive exhaust converters. google.compatsnap.com

Porphyrin compounds , which have applications in genetic engineering and materials science. google.compatsnap.com

High-performance polymers and as a stabilizer in plastics to improve durability. chemimpex.com

Organic electronics , where it is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comguidechem.com

Overview of Scholarly Contributions to Iminostilbene Research

Scholarly interest in iminostilbene has evolved from its initial discovery and characterization to its application in large-scale drug manufacturing and now to its exploration in new scientific frontiers. Early research focused on establishing synthetic routes to the dibenzazepine core and its derivatives. beilstein-journals.orgrsc.org Numerous patents describe methods for the synthesis of iminostilbene, often aiming to improve yield and reduce environmental impact, for instance, by moving away from hazardous reagents like phosgene towards greener alternatives like urea. rsc.orggoogle.comdissertationtopic.net

Current research, documented in journals across chemistry, pharmacology, and materials science, reflects its expanding utility. Kinetic modeling studies of carbamazepine synthesis from iminostilbene aim to optimize processes for continuous manufacturing. rsc.orgrsc.org Concurrently, biomedical research is actively investigating the molecular mechanisms behind iminostilbene's biological effects, such as its role in modulating inflammatory pathways. nih.gov The synthesis of novel heterocyclic systems and functionalized derivatives from iminostilbene continues to be an active area of investigation, promising new compounds with tailored properties for therapeutic and material applications. rsc.orgresearchgate.net

Chemical and Physical Properties of Iminostilbene

| Property | Value |

| Chemical Formula | C₁₄H₁₁N |

| Molar Mass | 193.25 g/mol |

| CAS Number | 256-96-2 |

| Appearance | Yellow to orange-yellow crystalline powder |

| Melting Point | 197 °C |

| Boiling Point | 221 °C |

| Solubility | Soluble in DMSO, ethyl acetate, chloroform, dioxane; partly soluble in water |

Data sourced from multiple references including chemicalbook.comchemicalbook.comglpbio.comchemimpex.comglentham.com

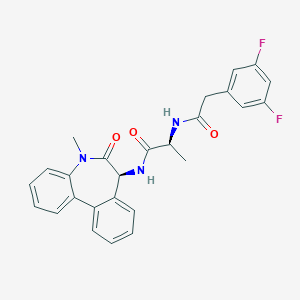

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871625 | |

| Record name | Iminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256-96-2 | |

| Record name | Dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Historical and Established Synthetic Routes to Iminostilbene

Established methods for producing iminostilbene have traditionally involved either lengthy multi-step syntheses from basic chemical precursors or its isolation as a transformation product from related compounds.

One of the foundational industrial routes to iminostilbene begins with o-nitrotoluene. google.combeilstein-journals.org This process is a multi-step sequence that, while effective, is often characterized by its length, high cost, and significant environmental impact. google.com The general pathway involves several key transformations:

Oxidative Coupling: Two molecules of o-nitrotoluene undergo oxidative coupling to form 2,2′-dinitrobibenzyl. beilstein-journals.orgchinachemicalproducts.com This step can be performed under alkaline conditions, for instance, using oxygen and potassium t-butoxide. researchgate.net More recent optimizations have utilized bromine as an oxidizing agent in the presence of potassium t-butoxide and tetrahydrofuran (B95107), achieving yields as high as 95%. beilstein-journals.org

Reduction: The resulting 2,2′-dinitrobibenzyl is then reduced to 2,2′-diaminobibenzyl. beilstein-journals.orgchinachemicalproducts.com This reduction is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. beilstein-journals.org

Ring-Closing Condensation: The 2,2′-diaminobibenzyl undergoes an intramolecular condensation to form the seven-membered ring of 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl (B195756). beilstein-journals.orgchinachemicalproducts.com This cyclization is often catalyzed by polyphosphoric acid (PPA) at elevated temperatures. researchgate.net

Dehydrogenation: The final step is the dehydrogenation of iminodibenzyl to yield iminostilbene. beilstein-journals.org This can be accomplished through catalytic dehydrogenation in either the gas or liquid phase. beilstein-journals.orggoogleapis.com

While this route is well-established, its complexity and the generation of waste have driven the search for more efficient alternatives. google.com

Iminostilbene is a known transformation product of carbamazepine (B1668303), a widely used anticonvulsant drug. researchgate.net Its formation can occur through several pathways, particularly during water treatment processes or as a result of metabolic activity. rsc.orgmdpi.com The presence of iminostilbene as a byproduct of carbamazepine degradation is significant, as it can be detected in environmental samples and may result from both biochemical and chemical processes. rsc.orgmdpi.com

One pathway for the formation of iminostilbene from carbamazepine is through deamidation, which involves the cleavage of the HNCO (isocyanic acid) fragment from the carbamazepine molecule. rsc.orgrsc.org This reaction can be induced by high temperatures, such as those encountered in gas chromatography analysis, or may occur under metabolic conditions. rsc.org Quantum chemical studies have calculated a high free energy barrier for this process in the absence of a catalyst, suggesting that it requires either significant energy input (elevated temperature) or (bio)catalysis to proceed efficiently. rsc.org The inclusion of explicit water molecules in the calculations was found to lower this energy barrier, but it remains substantial. rsc.org

During water treatment with chlorine-based disinfectants like hypochlorous acid (HOCl), carbamazepine can be converted to an N-chlorinated intermediate (CBZ-Cl). rsc.orgrsc.org This intermediate is significantly more susceptible to degradation. rsc.org The formation of iminostilbene from N-chlorinated carbamazepine proceeds via the elimination of an N-chloro-isocyanate fragment. rsc.org Computational studies have shown that the free energy barrier for this elimination reaction is substantially lower than that for the direct deamidation of carbamazepine. rsc.org This indicates that the chlorination of carbamazepine provides a kinetically favorable route to the formation of iminostilbene in aqueous environments, such as during drinking water treatment. rsc.orgnih.gov

Formation and Isolation from Carbamazepine Degradation Pathways

Deamidation of Carbamazepine

Modern and Advanced Synthetic Strategies for Iminostilbene

To overcome the limitations of historical methods, modern research has focused on developing more efficient, cost-effective, and environmentally benign synthetic routes to iminostilbene, with a strong emphasis on catalytic processes.

Catalytic methods are at the forefront of modern iminostilbene synthesis, offering advantages such as simpler reaction pathways, reduced byproducts, and milder reaction conditions. google.com A prominent strategy involves the catalytic dehydrogenation of iminodibenzyl. This can be performed in a liquid-phase system using a noble metal catalyst, such as palladium on activated carbon, in the presence of a hydrogen acceptor like o-nitrotoluene. googleapis.comgoogle.com This one-step process avoids the use of bromine, leading to a higher purity product suitable for pharmaceutical applications. google.com

Another innovative catalytic approach involves the intramolecular rearrangement of 1-phenylindole, catalyzed by a composite acidic system, to produce iminostilbene with high yield and purity. patsnap.com Furthermore, copper-catalyzed "one-pot" methods have been developed, reacting o-toluidine (B26562) with o-halotoluene in the presence of a copper compound, L-proline, and a base to directly synthesize iminostilbene, significantly shortening the reaction sequence. google.com

The table below summarizes various catalytic methods for the synthesis of iminostilbene.

| Starting Material | Catalyst System | Solvent/Conditions | Yield (%) | Purity (%) | Reference |

| Iminodibenzyl | 10% Palladium-carbon / o-nitrotoluene | Reflux at 210-240°C | 79.8 | 99.88 | google.com |

| Iminodibenzyl | 5% Palladium-carbon / o-nitrotoluene | Reflux at 210-240°C | 76.5 | 99.48 | google.com |

| Iminodibenzyl | 5% Palladium on activated carbon / 2-nitrotoluene | Reflux at 180-230°C for 3-5 hours | 82 | - | googleapis.com |

| 1-Phenylindole | Polyphosphoric acid / Methanesulfonic acid | 90°C for 7 hours | 83.4 | 99 | patsnap.com |

| 2-(Dichlorotoluene) diphenylamine | L-proline / Potassium hydroxide | Absolute ethanol, 20-40°C | 45.38 | - | google.com |

| 2-(Dibromotoluene) diphenylamine | L-proline / Potassium hydroxide | Absolute ethanol, 20-40°C | 60.51 | - | google.com |

| Diphenylamine Compound | Phase transfer catalyst / Potassium hydroxide | Absolute ethanol, 20-40°C | 80.82 | - | patsnap.com |

Metal-Catalyzed Coupling Reactions

Nickel-Based Catalytic Systems for N-Arylation

Intramolecular Rearrangement Reactions (e.g., from 1-Phenylindole)

A concise and atom-economical route to iminostilbene involves the intramolecular rearrangement of 1-phenylindole. google.compatsnap.comscispace.comipqwery.com This method provides a direct, one-step synthesis of the target molecule, avoiding the use of bromine, which is common in older industrial syntheses. google.com

The reaction is carried out in a strong acidic medium, which catalyzes the rearrangement. google.compatsnap.com Various acids can be employed, including sulfuric acid, phosphoric acid, and polyphosphoric acid (PPA). google.com More recently, a composite acidic system, combining a phosphorus-containing acid (like PPA) and a sulfur-containing acid (like methanesulfonic acid), has been shown to improve yields and reaction conditions. patsnap.com The process involves heating 1-phenylindole in the acidic catalyst system, leading to the formation of iminostilbene. Yields of up to 71.9% have been reported with this improved catalytic system. patsnap.com

Table 4: Synthesis of Iminostilbene via Intramolecular Rearrangement of 1-Phenylindole

| Acid Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sulfuric acid, Phosphoric acid, or PPA | 105-115 | 36-72 | up to 48 |

| PPA and Methanesulfonic Acid | 90 | 7 | 71.9 |

Data sourced from patent literature. google.compatsnap.com

Ring Expansion Methodologies

Ring expansion reactions offer another strategic approach to constructing the central seven-membered azepine ring of the iminostilbene framework. semanticscholar.orgbeilstein-journals.orgfigshare.comresearchgate.netresearchgate.net These methods typically start with a six-membered ring precursor and expand it to the desired seven-membered heterocycle.

One classic example is the Wagner-Meerwein rearrangement of acridin-9-ylmethanol. semanticscholar.orgbeilstein-journals.orgresearchgate.net Heating this precursor in the presence of an acid catalyst like polyphosphoric acid or phosphorus pentoxide (P₂O₅) induces a rearrangement that expands the central ring to form the dibenzo[b,f]azepine system in good yields. semanticscholar.orgbeilstein-journals.orgresearchgate.net This method has been used to synthesize both unsubstituted and substituted iminostilbene analogues. researchgate.net

Other ring expansion strategies have also been explored. For instance, fluorinated dibenz[b,f]azepines have been synthesized from fluorinated isatins or indoles through various ring-expansion reactions. figshare.comresearchgate.net Another approach involves the oxidative ring expansion of 2-(9-xanthenyl)malonates to access the related dibenzo[b,f]oxepine core. semanticscholar.org

Table 5: Synthesis of Iminostilbene via Ring Expansion

| Precursor | Catalyst/Reagent | Reaction Type | Yield (%) |

|---|---|---|---|

| Acridin-9-ylmethanol | Polyphosphoric Acid (PPA) | Wagner-Meerwein Rearrangement | 80 |

Data sourced from a review article citing the original work by Bergmann and Rabinovitz. semanticscholar.orgbeilstein-journals.orgresearchgate.net

Directed Synthesis of Iminostilbene Derivatives

The functionalization and substitution of the iminostilbene core are crucial for developing new therapeutic agents with enhanced efficacy and novel mechanisms of action.

Strategies for Functionalization and Substitution

The strategic modification of the iminostilbene structure is a key area of research. N-allylation of iminostilbene can be achieved using allyl bromide in a base-promoted substitution reaction, yielding an allyl moiety that is amenable to further functionalization. beilstein-journals.orgnih.gov Amidation of the related dihydrodibenzo[b,f]azepine derivatives with acyl halides allows for the introduction of amide linkers of varying lengths. beilstein-journals.orgnih.gov

A significant area of development has been the N-arylation of iminodibenzyl and iminostilbene derivatives. rsc.org A ligand-free, copper-catalyzed approach has been developed for the N-arylation of iminostilbene with a wide range of unactivated aryl halides under mild conditions. rsc.org This method provides a practical and general process for creating functionalized dibenzazepines. rsc.org The reaction tolerates various functional groups on the aryl halide, including fluorine, trifluoromethyl, alkyl, and methoxyl groups. rsc.org Nickel-based catalyst systems have also been successfully applied to the N-arylation of these derivatives for the first time. rsc.org

Furthermore, functionalization can be directed at the ring structure itself. For instance, dihydrodibenzo[b,f]azepine can be brominated in acetic acid to produce a tetrabrominated intermediate, which can then undergo selective lithium-halogen exchange and reaction with a chlorophosphine to introduce phosphorus-containing moieties. beilstein-journals.orgnih.gov

The introduction of substituents with specific electronic properties can also influence the synthetic efficacy. Studies have explored the connection between the electron-donating or electron-withdrawing nature of substituents on aldehydes used in iminostilbene synthesis, though results have been inconclusive thus far. andrews.edu

Synthesis of Specific Derivative Scaffolds (e.g., 1,2,3-Triazole-linked Pharmacophores)

A notable strategy in medicinal chemistry is the linkage of iminostilbene to other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. One such approach is the synthesis of 1,2,3-triazole-linked iminostilbene derivatives. researchgate.netnih.gov

These compounds are synthesized via a Copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, commonly known as "click chemistry." researchgate.net This reaction occurs between an iminostilbene derivative containing a terminal alkyne, such as 5-(Prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, and various substituted azidobenzene (B1194522) derivatives. researchgate.netnih.gov This method is highly efficient and allows for the creation of a library of diverse iminostilbene-triazole conjugates. researchgate.net The structures of these novel compounds are typically confirmed using techniques like ¹H NMR, ¹³C NMR, and LC-MS. researchgate.netnih.gov

Preparation of N-Chlorocarbonyl-Iminostilbene Derivatives

N-chlorocarbonyl-iminostilbene derivatives are key intermediates in the synthesis of several important pharmaceuticals. A significant example is the preparation of 10-methoxy-N-chlorocarbonyl-iminostilbene. wipo.intgoogle.com This compound can be synthesized by reacting 10-methoxy-iminostilbene with bis(trichloromethyl)carbonate (triphosgene) in the presence of a base. wipo.intgoogle.comepo.orggoogle.com

The reaction is typically carried out in an aprotic solvent such as toluene (B28343), xylene, benzene (B151609), or an ether, at temperatures ranging from -10°C to 10°C. epo.orggoogle.com An organic base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction. epo.orggoogle.com The molar ratio of 10-methoxy-iminostilbene to triphosgene (B27547) can range from 3:1 to 1:1. epo.orggoogle.com The resulting 10-methoxy-N-chlorocarbonyl-iminostilbene can then be converted to other derivatives through ammonolysis and subsequent hydrolysis. wipo.intgoogle.com

The use of phosgene (B1210022) itself has also been reported for the synthesis of 5-chlorocarbonyl-iminostilbenes, which are then reacted with ammonia (B1221849) or amines to produce various azepine derivatives. googleapis.com This reaction is advantageously performed in an inert organic solvent like benzene or toluene at an elevated temperature. googleapis.com

Chemical Process Optimization for Iminostilbene Preparation

Optimizing the synthesis of iminostilbene is crucial for industrial-scale production, focusing on improving yield, purity, and cost-effectiveness.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Several methods have been developed to optimize the synthesis of iminostilbene. One approach involves the catalytic dehydrogenation of iminodibenzyl. google.com Using non-noble transition metal catalysts, such as chromium oxide or Raney cobalt, at temperatures between 380 to 620°C can lead to conversions of up to 100% and yields of 60-71% in a single pass. google.com

Another optimized method involves a coupling reaction in the presence of a phase transfer catalyst and an alkali in an organic solvent. google.compatsnap.com This method allows the reaction to be performed at a lower temperature (20-120°C) and can achieve yields exceeding 80%. google.com The choice of solvent (e.g., absolute ethanol, DMSO, DMF) and the molar ratios of the reactants and catalyst are critical for the success of this reaction. google.com

A one-step synthesis of iminostilbene from 1-phenylindole using a composite acidic catalytic system, comprising a phosphorus-containing acid and a sulfur-containing acid, has also been reported. patsnap.com This method, with optimized reaction conditions, can achieve a product yield of up to 83.4% with 99% purity. patsnap.com

For the synthesis of carbamazepine from iminostilbene, kinetic modeling has been used to optimize reaction conditions. osti.gov Batch experiments at different temperatures (30°C to 70°C) helped in developing a kinetic model to maximize product formation and minimize side reactions, which was then applied to a continuous synthesis process. osti.gov

Table 1: Comparison of Optimized Iminostilbene Synthesis Methods

| Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Iminodibenzyl | Chromium oxide / Raney cobalt | - (Gas phase) | 380-620°C | 60-71% | - | google.com |

| 2-(dichlorotoluene) diphenylamine | Phase transfer catalyst (L-proline), KOH | Absolute ethanol | 20-40°C | 45.38% | - | patsnap.com |

| Diphenylamine compound | Phase transfer catalyst, Alkali | Absolute ethanol, DMSO, DMF | 20-120°C | >80% | - | google.com |

| 1-phenylindole | Polyphosphoric acid, Methanesulfonic acid | - | 90°C | 83.4% | 99% | patsnap.com |

| Iminostilbene | Alkali metal cyanate (B1221674) | Acetic acid | 30-70°C | - | >99% (conversion) | osti.gov |

Recrystallization and Purification Methodologies

Purification of the crude iminostilbene product is essential to achieve the high purity required for pharmaceutical applications. Recrystallization is a common and effective method.

A single recrystallization from xylene can yield iminostilbene with a purity of 99-100%. google.com Another approach involves recrystallization from toluene to obtain a golden-yellow solid. patsnap.com

A mixed-solvent recrystallization process has been shown to be highly efficient, with yields up to 94.2% and product purity up to 99.96%. google.com This method involves dissolving the crude product in a mixed solvent, heating to reflux, decolorizing with activated carbon, and then cooling to allow for crystallization. google.com The solvents can then be rectified and reused, making the process cost-effective. google.com

For the purification of iminostilbene produced by catalytic dehydrogenation of iminodibenzyl, a process involving fractional crystallization from the reaction mixture by controlling the temperature has been developed. google.com The high-temperature material from the reactor is cooled in stages, allowing for the crystallization of iminostilbene first, followed by the crystallization of by-products and unreacted iminodibenzyl in a subsequent stage. google.com

Table 2: Recrystallization Solvents and Achieved Purity for Iminostilbene

| Recrystallization Solvent/Method | Achieved Purity | Reference |

|---|---|---|

| Xylene | 99-100% | google.com |

| Toluene | - | patsnap.com |

| Mixed Solvent | up to 99.96% | google.com |

| Petroleum Ether | 99% | patsnap.com |

| Fractional Crystallization | - | google.com |

Reaction Mechanisms and Mechanistic Studies

Elucidation of Iminostilbene Formation Mechanisms

Iminostilbene is notably recognized as a primary transformation product of the pharmaceutical compound carbamazepine (B1668303). Its formation, particularly in environmental contexts such as water treatment processes, has been the subject of detailed investigation.

The transformation of carbamazepine into iminostilbene can occur through several pathways, with processes mediated by hypochlorous acid (HOCl) being particularly significant, especially during the chlorination of water. rsc.orgrsc.org Computational and experimental studies have revealed that the degradation of carbamazepine in the presence of HOCl is a complex process involving multiple competitive reactions. rsc.orgresearchgate.net

Two primary initial pathways have been identified as the most feasible: the epoxidation of the 10,11-double bond and the N-chlorination of the amide group. rsc.orgresearchgate.net The N-chlorination pathway leads directly to the formation of iminostilbene. This process involves the elimination of a chloro-isocyanate (Cl–NCO) fragment from an N-chlorinated carbamazepine intermediate. rsc.org Quantum chemical studies have calculated the free energy barrier for the elimination of N-chloro-isocyanate from N-chlorinated carbamazepine to be significantly lower than the barrier for the corresponding deamidation (elimination of isocyanic acid, HNCO) from the parent carbamazepine molecule. rsc.org This suggests that the formation of iminostilbene is kinetically much more favorable once carbamazepine has been N-chlorinated. rsc.org

The formation of key intermediates is crucial to the transformation of carbamazepine. In the HOCl-mediated N-chlorination pathway, the reaction does not occur directly on the amide nitrogen of carbamazepine. Instead, it proceeds through a two-step mechanism involving a more reactive tautomer. rsc.orgrsc.org

First, carbamazepine undergoes tautomerization to form its iminol intermediate (CBZ-I). rsc.orgrsc.org Although this iminol form is less stable than the amide form, it is significantly more reactive. rsc.org In the second, rate-determining step, this iminol intermediate reacts with HOCl to form the N-chloramide product (CBZ-Cl). rsc.orgrsc.orgresearchgate.net The detection of this N-chloramide intermediate in mass spectrometry experiments provides evidence for this pathway. rsc.org The subsequent, rapid decomposition of this N-chloramide intermediate via the elimination of chloro-isocyanate yields iminostilbene. rsc.org

Detailed Pathways of Carbamazepine Transformation (e.g., HOCl-mediated processes)

Mechanistic Investigations of Iminostilbene Reactions

Iminostilbene itself is a reactive molecule that can participate in various chemical reactions. Mechanistic investigations have focused on understanding its antioxidant properties and its potential to undergo substitution reactions.

Kinetic and thermodynamic data provide quantitative insight into the feasibility and rates of chemical reactions. Computational studies have been instrumental in analyzing the reaction pathways of iminostilbene, particularly its radical scavenging activities.

For the formation of iminostilbene from carbamazepine, thermodynamic calculations show that the elimination of N-chloro-isocyanate from the N-chlorinated intermediate is a highly favorable process, with a calculated free energy barrier of only 46.9 kJ mol⁻¹. rsc.org This is substantially lower than the barrier for deamidation from the parent carbamazepine (127.8 kJ mol⁻¹), highlighting the kinetic preference for the HOCl-mediated pathway. rsc.org

The table below summarizes key calculated thermodynamic and kinetic data for reactions involving iminostilbene and its precursor.

| Reaction/Process | Parameter | Value | Solvent/Phase | Source |

| Carbamazepine (CBZ) → Iminostilbene (IMS) + HNCO (Deamidation) | Gibbs Free Energy of Activation (ΔG‡) | 127.8 kJ mol⁻¹ | Aqueous | rsc.org |

| N-Chloro-Carbamazepine (CBZ-Cl) → Iminostilbene (IMS) + ClNCO | Gibbs Free Energy of Activation (ΔG‡) | 46.9 kJ mol⁻¹ | Aqueous | rsc.org |

| Iminostilbene + HO• Radical Scavenging | Overall Rate Constant (koverall) | 7.20 x 10⁹ M⁻¹ s⁻¹ | Benzene (B151609) | researchgate.net |

| Iminostilbene + TBO• Radical Scavenging | Overall Rate Constant (koverall) | 2.10 x 10⁸ M⁻¹ s⁻¹ | Benzene | researchgate.net |

| Iminostilbene + HOO• Radical Scavenging | Overall Rate Constant (koverall) | ~10⁴ M⁻¹ s⁻¹ | Benzene | researchgate.net |

This table is based on data from computational studies.

Iminostilbene exhibits significant antioxidant properties, acting as an efficient scavenger of various free radicals. researchgate.net The mechanisms behind this activity have been investigated using computational methods, revealing several probable pathways. The primary mechanisms include Formal Hydrogen Transfer (FHT), which is a specific type of Hydrogen Atom Transfer (HAT), and Radical Adduct Formation (RAF). researchgate.net

Formal Hydrogen Transfer (FHT/HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant (iminostilbene) to a free radical. For iminostilbene, the most likely site for this transfer is the N-H bond of the azepine ring. researchgate.net Studies show that the FHT mechanism is the dominant pathway for scavenging tert-butoxy (B1229062) (TBO•) and hydroperoxyl (HOO•) radicals. researchgate.net

Single Electron Transfer (SET): In this process, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. nih.govfrontiersin.org While a possible mechanism, studies suggest FHT and RAF are more significant for iminostilbene in non-polar environments. researchgate.net

Radical Adduct Formation (RAF): This pathway involves the addition of the free radical to the antioxidant molecule, forming a more stable radical adduct. researchgate.netnih.gov For iminostilbene, the RAF mechanism contributes significantly to its reaction with the highly reactive hydroxyl radical (HO•). The attack typically occurs at the C10 position of the dibenzazepine (B1670418) structure. researchgate.net

Computational analysis indicates that iminostilbene is an excellent scavenger of HO• and TBO• radicals but shows only moderate activity against the HOO• radical. researchgate.net The dominant mechanism depends on the specific radical involved; for HO•, both FHT and RAF pathways are important, whereas for TBO• and HOO•, the FHT mechanism prevails. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. byjus.commasterorganicchemistry.com

The general SNAr mechanism is a two-step addition-elimination process: pressbooks.pub

Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step. It forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of this intermediate through resonance. masterorganicchemistry.compressbooks.pub

Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

While specific studies detailing SNAr reactions on the iminostilbene core are not extensively documented in the provided context, the principles of the mechanism can be applied. For iminostilbene to undergo an SNAr reaction, it would likely require the presence of a good leaving group (e.g., a halide) on one of its benzene rings, along with strong electron-withdrawing substituents to activate the system towards nucleophilic attack. Without such activating groups, aromatic rings are generally resistant to nucleophilic attack due to their inherent electron density. masterorganicchemistry.com

Radical Scavenging Activity Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer, Radical Addition-Fragmentation)

Catalytic Reaction Mechanism Elucidation

The synthesis of iminostilbene and its derivatives is often accomplished through catalytic pathways that have been the subject of detailed mechanistic studies. Understanding the role of the catalyst and the reaction environment, particularly the solvent, is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. Research has focused on elucidating the interactions between catalytic species and substrates, as well as the profound influence of the solvent on reaction kinetics and mechanistic pathways.

Role of Catalytic Species and Their Interactions

The catalytic synthesis of iminostilbene and its N-aryl derivatives frequently employs transition metal catalysts, with copper and palladium-based systems being prominent. rsc.orgliverpool.ac.uk The choice of catalyst, ligand, and base is critical and can significantly alter reaction efficiency.

In the N-arylation of iminostilbene with aryl halides, copper-based catalysts have proven effective and economical. rsc.orgpatsnap.com Studies optimizing reaction conditions have shown that copper(I) oxide (CuO) is a highly efficient catalyst for this transformation, providing superior yields compared to other copper sources like CuI or CuBr. rsc.orggoogle.com The interaction between the copper catalyst and the base is also a key factor. Strong bases such as potassium tert-butoxide (KOtBu) have been found to significantly enhance catalytic efficiency, leading to near-quantitative yields of the desired N-arylated product. rsc.org This suggests a cooperative role where the base facilitates the deprotonation of the iminostilbene nitrogen, making it a more potent nucleophile for the copper-catalyzed coupling reaction.

The proposed mechanism for some reactions, such as certain nucleophilic aromatic substitution (SNAr) pathways, involves the formation of a zwitterionic intermediate. researchgate.net The catalyst can then interact with this intermediate in a concerted mechanism, often visualized as a six-membered cyclic transition state, which is favored over a stepwise pathway. researchgate.net In some synthetic routes, phase transfer catalysts like L-proline are used in conjunction with metal catalysts. google.comgoogle.com L-proline can act as a ligand, stabilizing the catalytic species and facilitating the coupling reaction, leading to improved yields at lower temperatures. patsnap.comgoogle.comgoogle.com

For the gas-phase dehydrogenation of iminodibenzyl (B195756) to iminostilbene, potassium-promoted iron oxide catalysts are highly effective. researchgate.net The mechanism is described by a Langmuir-Hinshelwood model involving double-site adsorption on the catalyst surface. globethesis.com The presence of steam is crucial in this process, as it influences both the conversion of iminodibenzyl and the selectivity towards iminostilbene by interacting with the catalyst surface and potentially preventing catalyst deactivation through carbonaceous deposits. researchgate.net

Table 1: Optimization of Copper-Catalyzed N-Arylation of Iminodibenzyl rsc.orgReaction Conditions: Iminodibenzyl (1.0 mmol), Bromobenzene (2.0 mmol), Catalyst (5 mol%), Base (2.0 mmol), Solvent (2.0 mL), 18 h.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuO | KOH | DMSO | 100 | 71 |

| 2 | Cu₂O | KOH | DMSO | 100 | 65 |

| 3 | CuI | KOH | DMSO | 100 | 53 |

| 4 | CuBr | KOH | DMSO | 100 | 41 |

| 5 | CuCl | KOH | DMSO | 100 | 35 |

| 6 | CuO | KOMe | DMSO | 100 | <10 |

| 7 | CuO | KOAc | DMSO | 100 | <5 |

| 8 | CuO | K₂CO₃ | DMSO | 100 | 15 |

| 9 | CuO | KOtBu | DMSO | 100 | 95 |

| 10 | CuO | KOtBu | DMSO | 80 | 95 |

| 11 | None | KOtBu | DMSO | 100 | No Reaction |

Solvent Effects on Reaction Pathways and Reactivity

The choice of solvent is a critical parameter in the synthesis of iminostilbene, as it can dramatically influence reaction rates, yields, and even the mechanistic pathway. biotage.com The solvent's properties, such as polarity and its ability to form hydrogen bonds, can stabilize or destabilize reactants, intermediates, and transition states. researchgate.netspringernature.com

In the copper-catalyzed N-arylation of iminodibenzyl, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, leading to significantly higher yields compared to other solvents. rsc.org Reactions conducted in toluene (B28343), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), 1,4-dioxane, acetonitrile (B52724) (CH₃CN), or methanol (B129727) (CH₃OH) proved to be much less effective for the arylation process. rsc.org This highlights the specific role of DMSO in facilitating the reaction, possibly by effectively solvating the cationic copper species and the base, thereby enhancing their reactivity. rsc.orgbiotage.com

Mechanistic studies have revealed more subtle solvent effects. For instance, in certain SNAr reactions, the use of a water-cosolvent system can influence the reaction pathway. researchgate.net The hydrogen-bonding capacity of water can interact with amine nucleophiles, which in turn prevents the formation of kinetically significant dimer intermediates that are observed in some aprotic solvents. researchgate.net Furthermore, quantum chemical studies on related compounds have shown that the inclusion of explicit water molecules in computational models substantially lowers the calculated free energy barriers for reaction processes, underscoring the direct participation of solvent molecules in the transition state. rsc.org

The solvent can also determine the success of specific synthetic strategies. For example, in a one-step synthesis of iminostilbene from o-toluidine (B26562) and o-halotoluene using a copper/L-proline catalytic system, DMSO or DMF were the preferred solvents. google.com The choice of an appropriate solvent is therefore not merely about reagent solubility but is integral to the reaction mechanism itself, affecting everything from catalyst stability to the energy profile of the reaction pathway. biotage.comspringernature.com

Table 2: Effect of Solvent on Copper-Catalyzed N-Arylation Yield rsc.orgReaction Conditions: Iminodibenzyl (1.0 mmol), Bromobenzene (2.0 mmol), CuO (5 mol%), KOtBu (2.0 mmol), Solvent (2.0 mL), 18 h, 100 °C.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMSO | 95 |

| 2 | Toluene | <5 |

| 3 | THF | 10 |

| 4 | DMF | 35 |

| 5 | 1,4-Dioxane | <5 |

| 6 | CH₃CN | <5 |

| 7 | CH₃OH | <5 |

Advanced Characterization and Analytical Techniques in Iminostilbene Research

Spectroscopic Methodologies for Structural and Quantitative Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of non-destructive techniques to analyze iminostilbene. These methods are foundational for both qualitative identification and quantitative measurement in various samples.

Ultraviolet/Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of iminostilbene. ijpsjournal.comum.edu.mt It operates on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. This absorption is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law. For iminostilbene, UV-Vis spectrophotometry provides a rapid and reliable means of determination, especially when resolving it from its parent compound, carbamazepine (B1668303). researchgate.netnih.gov

Several advanced UV-Vis spectrophotometric methods have been developed to enhance the selectivity and accuracy of iminostilbene quantification, particularly in the presence of interfering substances. These include dual wavelength methods, derivative spectrophotometry, and ratio spectra methods.

The dual-wavelength method is a powerful technique for analyzing a component in a mixture without interference from another. ijpsjournal.com For the simultaneous determination of iminostilbene and carbamazepine, two wavelengths are selected where the absorbance difference is zero for one compound, allowing for the quantification of the other. researchgate.net Specifically, for iminostilbene, wavelengths of 258 nm and 307 nm have been utilized. researchgate.netnih.gov

The isoabsorptive point method, a variation of the absorbance ratio method, is also employed. japsonline.comijpras.cominnovareacademics.in An isoabsorptive point is a wavelength at which two or more species have the same molar absorptivity. By measuring the absorbance at the isoabsorptive point and another wavelength where the absorptivities differ, the concentrations of the components in a mixture can be determined. For instance, in the analysis of carbamazepine and iminostilbene, an isoabsorptive point at 225 nm has been identified and used for quantification. researchgate.netnih.gov

Table 1: Key Wavelengths in UV-Vis Spectrophotometric Analysis of Iminostilbene

| Analytical Method | Iminostilbene (IMS) Wavelengths (nm) | Carbamazepine (CMZ) Wavelengths (nm) |

|---|---|---|

| Dual Wavelength | 258 and 307 | 215 and 270 |

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands by calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength. This method can effectively separate the spectral signals of iminostilbene and carbamazepine, even when their primary spectra are significantly overlapped.

The second derivative method has been successfully applied for the simultaneous determination of iminostilbene and carbamazepine. researchgate.netnih.gov By measuring the peak amplitude in the second derivative spectrum, quantification can be achieved without mutual interference. Research has shown that iminostilbene can be determined at 273 nm using this technique, while carbamazepine is measured at 247 nm. researchgate.netnih.gov

Table 2: Wavelengths for Second Derivative Spectrophotometric Analysis

| Compound | Measurement Wavelength (nm) |

|---|---|

| Iminostilbene (IMS) | 273 |

Ratio spectra methods are another set of powerful tools for resolving complex mixtures. These methods involve dividing the absorption spectrum of the mixture by the absorption spectrum of one of the components, which generates a ratio spectrum.

The ratio difference method has been demonstrated to be effective for the simultaneous quantification of iminostilbene and carbamazepine. researchgate.netnih.gov This method relies on measuring the difference in the amplitude of the ratio spectra at two selected wavelengths. For iminostilbene, the difference in amplitude of the ratio spectra at 258 nm and 285 nm has been used. researchgate.netnih.gov

The mean centering of the ratio spectra is another sophisticated approach. researchgate.net This technique involves calculating the ratio spectrum and then mean centering it, which removes the contribution of the component used as the divisor. This method has shown good linearity for the determination of both iminostilbene and carbamazepine over a wavelength range of 200–330 nm. researchgate.netnih.govebi.ac.uk

The first derivative of the ratio spectra (¹DD) is also utilized. By measuring the peak amplitude of the first derivative of the ratio spectra, simultaneous determination is possible. For iminostilbene, a wavelength of 253 nm is used, while 280.5 nm is used for carbamazepine. researchgate.netnih.gov

Table 3: Parameters for Ratio Spectra Methods in Iminostilbene Analysis

| Method | Iminostilbene (IMS) Wavelengths (nm) | Carbamazepine (CMZ) Wavelengths (nm) |

|---|---|---|

| Ratio Difference | 258 and 285 | 285 and 258 |

| Mean Centering | 200–330 | 200–330 |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and investigating molecular structures. mdpi.comnih.gov It operates by measuring the absorption of infrared radiation by a sample, which causes the vibrational and rotational modes of the molecular bonds to be excited. The resulting spectrum is a unique fingerprint of the molecule.

In the context of iminostilbene, FTIR spectroscopy is employed to study its structural and vibrational properties. researchgate.net Research has utilized FTIR to investigate the thermodynamic and dynamic properties of iminostilbene, particularly around its melting point. These studies have revealed that heat treatment can induce irreversible phase transitions in the compound. researchgate.net Furthermore, FTIR has been instrumental in analyzing the degradation of carbamazepine, where the formation of iminostilbene can be monitored by observing changes in the infrared spectrum. researchgate.net The technique is sensitive to chemical changes, making it valuable for stability studies and for understanding the transformation processes of related compounds. rsc.orgjmbfs.org

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes in a molecule or crystal lattice. It is complementary to FTIR spectroscopy and is particularly useful for studying non-polar bonds and for analyzing samples in aqueous solutions.

In iminostilbene research, low-frequency Raman spectroscopy has been a key tool for understanding the lattice dynamics of the compound, especially in solid solutions with other molecules like phenothiazine (B1677639). rsc.orgjoanneum.atresearchgate.net These studies investigate how the loss of perfect periodicity in a mixed crystal system impacts its lattice phonons—the collective vibrations of atoms in a crystal lattice. rsc.orgjoanneum.atresearchgate.net

Research has shown that while the intramolecular vibrational spectra of the mixed solids can be seen as a simple superposition of the spectra of the pure compounds, the lattice phonons show a continuous evolution as the composition of the solid solution changes. rsc.orgjoanneum.atresearchgate.net For pure iminostilbene, characteristic lattice phonon peaks have been detected at specific wavenumbers. rsc.org The analysis of polarized lattice-phonon Raman spectra has further allowed for the discrimination of vibrational modes based on their symmetry, providing a clearer view of the spectral trends in solid solutions. researchgate.netresearchgate.net

Table 4: Observed Lattice Phonon Peaks for Iminostilbene in Raman Spectroscopy

| Wavenumber (cm⁻¹) |

|---|

| 24 |

| 37 |

| 82 |

| 97 |

| 178 |

Data from single crystal and thin film samples. rsc.org

Derivative Spectrophotometry (e.g., Second Derivative)

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Changes

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in the analysis of iminostilbene, providing the means to separate it from impurities and related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and yield of iminostilbene. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative analysis of iminostilbene, often alongside its parent drug, carbamazepine, and other related impurities like iminodibenzyl (B195756). researchgate.net

A typical HPLC method involves a C18 or a cyano (CN) column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmolnar-institute.comthermoscientific.com The United States Pharmacopeia (USP) outlines an HPLC/UV procedure for impurity profiling of carbamazepine, which is also applicable to iminostilbene analysis. thermoscientific.com Method development often aims to simplify and optimize these procedures for faster and more robust analysis. thermoscientific.com

Validation of these HPLC methods includes testing for specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, one validated RP-HPLC method demonstrated linearity for iminostilbene over a concentration range of 0.05-0.25 µg/mL with a correlation coefficient (r-value) of 0.9997. researchgate.net The accuracy of this method for iminostilbene ranged from 99.76% to 102.66%, with an LOD of 0.025 µg/mL and an LOQ of 0.05 µg/mL. researchgate.net Such methods are successfully applied to the analysis of commercial pharmaceutical tablets. researchgate.net

High-performance thin-layer chromatography (HPTLC) offers an alternative for the assessment of iminostilbene, particularly as a degradation product of carbamazepine. researchgate.net An HPTLC method using a mobile phase of petroleum ether and acetone (B3395972) (7:3, v/v) with UV detection at 230 nm has been developed for this purpose. researchgate.net This technique can be applied to both raw materials and biological samples like human plasma. researchgate.net

The following table summarizes the parameters of a validated RP-HPLC method for iminostilbene analysis:

| Parameter | Value |

| Linearity Range | 0.05-0.25 µg/mL |

| Correlation Coefficient (r) | 0.9997 |

| Accuracy | 99.76% - 102.66% |

| Intraday Precision (RSD) | < 2% |

| Limit of Detection (LOD) | 0.025 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Data derived from a validated RP-HPLC method for the determination of carbamazepine and its impurities, including iminostilbene. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for identifying metabolites of drugs derived from iminostilbene. ijpras.comthermofisher.com These techniques offer high sensitivity and specificity, making them ideal for detecting and structurally elucidating metabolites in complex biological matrices. ijpras.comhelsinki.fi The process of metabolite identification is a critical component of drug discovery and development, helping to understand a drug's metabolic fate and potential for toxicity. thermofisher.com

The general workflow for metabolite identification using LC-MS involves several steps. Initially, an untargeted full-scan LC-MS experiment is performed to acquire data on all detectable ions. nih.gov Statistical analysis is then used to identify molecular ions that show significant changes between control and test samples. nih.gov These selected ions are then subjected to precursor-ion scans (MS/MS) to obtain fragmentation patterns, which, along with the precursor ion's mass-to-charge ratio (m/z) and retention time, are used to deduce the metabolite's structure. nih.gov

For instance, LC-MS/MS has been used to identify metabolites of carbamazepine, such as 2-hydroxyiminostilbene, in the urine of patients. core.ac.uk The technique can also be used to study the in vitro metabolism of drugs, where a compound is incubated with liver microsomes, and the resulting metabolites are analyzed. core.ac.uk LC-MS/MS is powerful for identifying both known and previously unknown metabolites. scielo.br

The following table outlines the general workflow for metabolite identification using LC-MS:

| Step | Description |

| Sample Preparation | Extraction of metabolites from biological matrices (e.g., plasma, urine, liver microsomes). |

| LC Separation | Chromatographic separation of the parent drug and its metabolites using HPLC or UPLC. |

| Mass Spectrometry (MS) | Full scan analysis to detect all ionizable compounds. |

| Data Processing | Identification of potential metabolites by comparing treated and untreated samples. |

| Tandem MS (MS/MS) | Fragmentation of selected precursor ions to obtain structural information. |

| Structure Elucidation | Interpretation of fragmentation patterns to identify the structure of the metabolites. |

| A generalized workflow for LC-MS-based metabolite identification. nih.govstanford.edu |

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

Solid-State Characterization and Crystallography

The solid-state properties of iminostilbene, such as its crystal structure and morphology, are crucial for its use in pharmaceutical manufacturing.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of iminostilbene, including polymorphism and co-crystallization. nih.govresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical properties. nih.gov

Powder X-ray Diffraction (PXRD) is commonly used to identify and quantify different polymorphs and to study co-crystals. researchgate.net For example, in studies of carbamazepine, a derivative of iminostilbene, PXRD is used to distinguish between its different polymorphic forms (e.g., Form I and Form III) and to detect the presence of iminostilbene as a degradation product. nih.govresearchgate.net

Co-crystallization is a technique used to modify the physical properties of active pharmaceutical ingredients (APIs). ugr.es XRD is essential for characterizing these co-crystals and confirming their formation. researchgate.netugr.es The diffraction patterns of co-crystals are distinct from those of the individual components or a simple physical mixture. researchgate.net

Grazing Incidence X-ray Diffraction (GIXD), also known as GIXRD, is a surface-sensitive technique used to characterize the crystalline structure and morphology of thin films. malvernpanalytical.commeasurlabs.com This method is particularly valuable for studying the orientation and order of molecules within a thin film, which is important for applications in organic electronics. researchgate.net

In GIXD, the X-ray beam strikes the sample at a very shallow angle, typically less than one degree. malvernpanalytical.com This geometry enhances the signal from the surface layer while minimizing the signal from the substrate. malvernpanalytical.commeasurlabs.com

GIXD has been employed to study thin films of iminostilbene and its derivatives. For instance, in a study investigating the crystallization of carbamazepine in the presence of iminostilbene, GIXD revealed that iminostilbene crystallizes first and induces a specific orientation (texture) in the subsequently crystallizing carbamazepine. researchgate.netacs.org GIXD has also been used to characterize solid solutions of iminostilbene and phenothiazine in thin films, providing information on their unit cell dimensions and molecular packing. researchgate.netrsc.org

The following table summarizes the application of GIXD in the analysis of iminostilbene-containing thin films:

| Application | Information Obtained |

| Polymorph Identification | Determination of the crystalline phase present in the thin film. researchgate.net |

| Crystallite Orientation (Texture) | Information on the preferred orientation of the crystallites relative to the substrate. researchgate.netacs.org |

| Lattice Parameters | Calculation of the unit cell dimensions of the crystalline material in the film. researchgate.netrsc.org |

| Phase Separation | Identification of separate crystalline phases in mixed films. researchgate.net |

| Applications of Grazing Incidence X-ray Diffraction in the study of thin films containing iminostilbene and its derivatives. researchgate.netacs.orgresearchgate.netrsc.org |

X-ray Diffraction (XRD) for Polymorphism and Co-crystallization

Advanced Analytical Applications of Iminostilbene as a Reagent

Beyond its role as a synthetic intermediate, iminostilbene also serves as an analytical reagent in specific applications. biosynth.comalfa-industry.com One notable application is in the spectrophotometric determination of chromium(VI). In this method, iminostilbene acts as a coupling agent. Chromium(VI) is first reduced by 3-methyl-2-benzothiazolinone hydrazone hydrochloride hydrate (B1144303) (MBTH), which then couples with iminostilbene in an acidic medium. This reaction produces a stable green-colored product with a maximum absorbance at 700 nm, allowing for the quantification of chromium(VI) in samples like soil and industrial effluents.

Spectrophotometric Reagent in Environmental Analysis (e.g., Chromium(VI) Determination)

Iminostilbene has been investigated as a novel spectrophotometric reagent for the determination of trace amounts of hexavalent chromium, Cr(VI), in environmental samples such as soil and industrial effluents. This application is significant due to the toxicity and carcinogenicity of Cr(VI), which necessitates sensitive and efficient monitoring methods. ub.ac.idrsc.org Traditional methods for chromium detection can be expensive and require sophisticated instrumentation. Spectrophotometry offers a more accessible and economical alternative.

A new oxidative electrophilic coupling method has been developed that utilizes iminostilbene for the detection of Cr(VI). The method is based on the reduction of Cr(VI) by an electrophilic coupling reagent, 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (MBTH). This is followed by the coupling of the oxidized MBTH with iminostilbene in an acidic medium. This reaction produces a stable, green-colored product that can be measured spectrophotometrically.

The resulting colored species exhibits a maximum absorbance (λmax) at 700 nm, and the color is reported to be stable for up to 24 hours. The intensity of the color is directly proportional to the concentration of Cr(VI) in the sample, following Beer's law within a specific concentration range. This relationship allows for the quantitative determination of Cr(VI). Researchers have established the optimal reaction conditions and other key analytical parameters to enhance the sensitivity of this method. The method's performance has been evaluated through recovery tests, indicating its potential for reliable analysis of environmental samples.

Detailed Research Findings

A study detailing this spectrophotometric method established several key analytical parameters. The reaction involves the reduction of chromium(VI) by MBTH and its subsequent coupling with iminostilbene in an aqueous acidic medium to form the green-colored species. The reagent blank showed negligible absorbance at the analytical wavelength of 700 nm. The stability of the colored product was confirmed, with absorbance varying by only ±2% over a 24-hour period.

The research also investigated the effects of reagent concentrations. Optimal results were obtained using 1.5 ml of a 0.05% (w/v) solution of iminostilbene. The method demonstrated a linear response to Cr(VI) concentrations, making it suitable for quantitative analysis. The potential for interference from various non-target ions that might be present in environmental samples was also investigated. An ion was considered to interfere if it caused the absorbance values to differ by more than 3% from that of Cr(VI) alone.

The table below summarizes the key analytical parameters of the spectrophotometric method using iminostilbene for the determination of Chromium(VI).

| Parameter | Value |

| λmax | 700 nm |

| Beer's Law Range | 0.1-4.0 µg/mL |

| Molar Absorptivity | 1.318 × 10⁴ L mol⁻¹ cm⁻¹ |

| Sandell's Sensitivity | 0.0065 µg cm⁻² |

| Correlation Coefficient | 0.9949 |

| Color Stability | Up to 24 hours |

This table is based on data from a study on the spectrophotometric determination of Chromium(VI) using iminostilbene.

Biological Activities and Pharmacological Research Paradigms

Molecular Target Identification and Validation

Research into the pharmacological profile of Iminostilbene has led to the identification and validation of key molecular targets involved in inflammation and cellular metabolism.

Pyruvate (B1213749) Kinase M2 (PKM2), a rate-limiting enzyme in the glycolytic pathway, has been identified as a primary molecular target of Iminostilbene. nih.gov Iminostilbene acts as a novel small-molecule modulator of PKM2, not only affecting its expression but also directly interacting with the protein. nih.govnih.gov Studies have shown that pretreatment with Iminostilbene can significantly inhibit the lipopolysaccharide (LPS)-induced expression of PKM2 in macrophage cells. nih.govresearchgate.net

The direct binding of Iminostilbene to PKM2 has been confirmed through various experimental techniques. nih.gov Thermodynamic and kinetic experiments, including Surface Plasmon Resonance (SPR), have demonstrated a dose-dependent interaction between Iminostilbene and the PKM2 protein. nih.gov Further validation of this interaction has been provided by Cellular Thermal Shift Assays (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assays. nih.govresearchgate.net

| Compound | Target | Method | Binding Affinity (KD) | Reference |

|---|---|---|---|---|

| Iminostilbene | PKM2 | Surface Plasmon Resonance (SPR) | 18.6 μM | nih.gov |

Iminostilbene has demonstrated regulatory effects on key enzymes involved in the inflammatory response, specifically Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). medchemexpress.commedchemexpress.com In in-vitro models using LPS-stimulated macrophages, treatment with Iminostilbene markedly suppressed the expression of both COX-2 and iNOS at the gene and protein levels. nih.gov Western blot analysis confirmed that pre-incubation with 10 μM Iminostilbene significantly decreased the protein expression of both COX-2 and iNOS following LPS stimulation. nih.gov This indicates a direct role for Iminostilbene in controlling the production of inflammatory mediators generated by these enzymes. medchemexpress.commedchemexpress.com

The function of PKM2 extends beyond its enzymatic role in glycolysis; it also acts as a transcriptional co-activator through protein-protein interactions. nih.gov PKM2 is known to form a complex with Hypoxia-Inducible Factor-1α (HIF-1α), which promotes the transactivation of target genes like Interleukin-1β (IL-1β). nih.govnih.gov Additionally, PKM2 can function as a protein kinase, phosphorylating the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn boosts the production of inflammatory cytokines. nih.govnih.gov

Research has shown that Iminostilbene disrupts these critical interactions. medchemexpress.commedchemexpress.com By modulating PKM2, Iminostilbene treatment leads to a downstream reduction in the expression of HIF-1α and a decrease in the phosphorylation of STAT3 in macrophages. nih.govresearchgate.netnih.gov This inhibition of the PKM2-HIF-1α and PKM2-STAT3 axes is a key mechanism underlying Iminostilbene's anti-inflammatory effects. nih.govmedchemexpress.commedchemexpress.com

Cyclooxygenase-2 (COX2) and Inducible Nitric Oxide Synthase (iNOS) Regulation

Cellular and Subcellular Mechanistic Investigations

The molecular actions of Iminostilbene translate into significant effects at the cellular level, particularly in the context of immune cell function and inflammatory signaling.

A primary cellular activity of Iminostilbene is the suppression of macrophage-mediated inflammation. nih.govnih.gov Macrophages, when activated by stimuli such as LPS, undergo metabolic and functional changes that promote a pro-inflammatory state. nih.gov Iminostilbene has been shown to inhibit this inflammatory activation. nih.govnih.gov In-vitro studies demonstrate that Iminostilbene strongly inhibits the transcription and expression of inflammatory factors in macrophages, effectively suppressing the cellular inflammatory response. nih.gov This regulatory action on macrophages highlights its potential as a modulator of immune-related conditions. medchemexpress.commedchemexpress.com

Consistent with its regulation of macrophage function, Iminostilbene alters the expression profile of various pro-inflammatory cytokines and chemokines. medchemexpress.commedchemexpress.com In LPS-stimulated macrophage cultures, treatment with Iminostilbene resulted in a dose-dependent suppression of key inflammatory mediators. nih.gov The expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), along with the chemokine Monocyte Chemoattractant Protein-1 (MCP-1), was significantly reduced at both the mRNA and protein levels. nih.govmedchemexpress.com

| Cytokine/Chemokine | Effect of Iminostilbene Treatment | Level of Regulation | Reference |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Suppressed | mRNA and Protein (cleaved IL-1β) | nih.govmedchemexpress.com |

| Interleukin-6 (IL-6) | Suppressed | mRNA and Protein | nih.govmedchemexpress.com |

| Tumor Necrosis Factor-α (TNF-α) | Suppressed | mRNA and Protein | nih.govmedchemexpress.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppressed | mRNA | nih.govmedchemexpress.com |

Mechanisms of Anti-Apoptotic and Anti-Oxidant Effects

Iminostilbene has demonstrated notable anti-apoptotic and anti-oxidant properties in various in vitro studies. nih.gov Research indicates that these protective effects are significant even at low nanomolar concentrations. nih.gov The compound's antioxidant action is believed to be a primary contributor to its cytoprotective effects. uni-muenchen.de

The anti-oxidant mechanism of iminostilbene involves the direct inhibition of free-radical chain reactions that lead to lipid peroxidation. uni-muenchen.de This has been observed in cell-free preparations of native rat brain lipids, where iminostilbene efficiently protected against peroxidation. uni-muenchen.de Furthermore, studies using electron paramagnetic resonance have shown that iminostilbene can significantly suppress the formation of spin adducts even at concentrations much lower than the pro-oxidant stimulus. uni-muenchen.de Computational studies have further elucidated its radical scavenging activity, indicating that it is highly effective against hydroxyl (HO•) and tert-butoxy (B1229062) (TBO•) radicals. researchgate.net The scavenging of these radicals primarily occurs through a Formal Hydrogen Transfer (FHT) mechanism at the N-H bond, and in the case of the HO• radical, a Radical Adduct Formation (RAF) mechanism at the C10 position also contributes. researchgate.net

In the context of apoptosis, which is closely linked to oxidative stress, iminostilbene's ability to mitigate oxidative damage contributes to its anti-apoptotic effects. By reducing the cellular burden of reactive oxygen species (ROS), iminostilbene helps maintain cellular homeostasis and prevent the activation of apoptotic pathways. aginganddisease.orgdovepress.com In studies on myocardial ischemia-reperfusion, iminostilbene was found to reduce myocardial apoptosis, an effect linked to its anti-inflammatory and cellular protection capabilities. google.com

Neuronal Protective Mechanisms

Iminostilbene exhibits strong neuroprotective properties, primarily attributed to its anti-apoptotic and antioxidant activities. nih.gov Research has shown its efficacy in protecting neuronal cells from oxidative stress-induced death, a common factor in the pathology of neurodegenerative diseases. uni-muenchen.desigmaaldrich.com

In clonal hippocampal cells (HT22), iminostilbene provided significant protection against glutamate-induced oxidative toxicity, with a half-maximal effective concentration (EC50) of 70 nM. uni-muenchen.de It also completely protected primary cerebellar neurons from the toxic effects of hydrogen peroxide overload. uni-muenchen.de The mechanism for this neuroprotection is closely tied to its ability to inhibit free-radical chain reactions and reduce oxidative stress markers. uni-muenchen.de This direct antioxidant action is considered a major reason for its neuroprotective effects. uni-muenchen.de Studies have highlighted its potential as a candidate for research into treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease due to these protective capabilities.

Preclinical Pharmacological Research Areas

Research in Inflammation Regulation

Iminostilbene has been a subject of preclinical research for its anti-inflammatory properties. medchemexpress.comnih.gov Studies have shown that it can suppress macrophage-mediated inflammatory responses. medchemexpress.com A key molecular target identified for iminostilbene's anti-inflammatory action is Pyruvate Kinase M2 (PKM2). nih.govnih.gov

By modulating PKM2, iminostilbene inhibits the interaction between PKM2 and other signaling molecules like Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3). medchemexpress.comnih.gov This interference leads to a reduction in the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX2) and inducible Nitric Oxide Synthase (iNOS). medchemexpress.com Consequently, the release of several pro-inflammatory cytokines is diminished. In vitro studies using RAW264.7 macrophages demonstrated that iminostilbene suppressed the mRNA levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) induced by lipopolysaccharide (LPS). medchemexpress.com

Table 1: Effect of Iminostilbene on Pro-inflammatory Cytokine mRNA Levels in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Effect of Iminostilbene Treatment | Reference |

| IL-1β | Suppressed mRNA levels | medchemexpress.com |

| IL-6 | Suppressed mRNA levels | medchemexpress.com |

| TNF-α | Suppressed mRNA levels | medchemexpress.com |

| MCP-1 | Suppressed mRNA levels | medchemexpress.com |

Studies in Cardiovascular Pathophysiology (e.g., Myocardial Ischemia-Reperfusion Injury)

Iminostilbene has been investigated for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury. nih.gov Inflammation and apoptosis are key pathological components of MI/R injury, and iminostilbene's mechanisms target these processes.

In a rat model of MI/R injury, pretreatment with iminostilbene was shown to significantly improve cardiac function and reduce the myocardial infarct size. researchgate.net Pathological examination revealed a reduction in myocardium injury, including less myocardial fiber necrosis and inflammatory cell infiltration. researchgate.net Furthermore, iminostilbene treatment led to decreased serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and cardiac troponin T (cTnT). medchemexpress.comresearchgate.net

The cardioprotective effect is strongly linked to its anti-inflammatory action. Iminostilbene was found to reduce the infiltration of inflammatory cells, especially macrophages, into the myocardial tissue following reperfusion. The underlying mechanism involves the modulation of PKM2 in macrophages, which suppresses the inflammatory response and thereby alleviates MI/R injury. nih.gov

Table 2: Cardioprotective Effects of Iminostilbene in a Rat MI/R Injury Model

| Parameter | Outcome of Iminostilbene Treatment | Reference |

| Cardiac Function | Improved | medchemexpress.com |

| Myocardial Infarct Area | Reduced | google.commedchemexpress.com |

| Myocardial Apoptosis | Reduced | google.com |

| CK-MB, LDH, cTnT Levels | Decreased | medchemexpress.comresearchgate.net |

| Inflammatory Cell Infiltration | Reduced |

Investigations into Neurodegenerative Conditions